molecular formula C17H24N2O B5141203 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole

1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole

Cat. No. B5141203
M. Wt: 272.4 g/mol
InChI Key: QNFYXMIHNLNIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway plays a crucial role in B cell receptor signaling and is involved in the development and progression of various B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies.

Mechanism of Action

1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole targets the BTK pathway, which is critical for B cell receptor signaling. BTK is a non-receptor tyrosine kinase that is activated upon binding of antigens to the B cell receptor. Activated BTK phosphorylates downstream targets, leading to activation of various signaling pathways that promote B cell survival, proliferation, and differentiation. 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole inhibits BTK phosphorylation and downstream signaling, leading to decreased B cell activation and survival.
Biochemical and physiological effects:
In addition to its effects on BTK signaling, 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has been shown to have other biochemical and physiological effects. For example, 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has been shown to inhibit the growth of certain cancer cell lines that do not express BTK, suggesting that it may have additional targets. 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has also been shown to inhibit platelet aggregation, which may have implications for its use in patients with thrombotic disorders.

Advantages and Limitations for Lab Experiments

1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials, which may facilitate its translation to the clinic. However, 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not yet been established. It may also have off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for research on 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole. One area of focus is the development of combination therapies that target multiple pathways involved in B cell malignancies. 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has been shown to synergize with other inhibitors of the B cell receptor pathway, as well as with inhibitors of other signaling pathways. Another area of focus is the identification of biomarkers that can predict response to 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole. Several studies have suggested that BTK mutations and other genetic alterations may be associated with response to BTK inhibitors. Finally, further preclinical and clinical studies are needed to establish the safety and efficacy of 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole in patients with B cell malignancies.

Synthesis Methods

The synthesis of 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole involves several steps, starting from the reaction of 4-tert-butylphenol with 1,4-dibromobutane to form 4-(4-tert-butylphenoxy)butyl bromide. This intermediate is then reacted with imidazole to form 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole. The synthesis of 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has been optimized to improve yield and purity, and various analytical techniques have been used to confirm its identity and purity.

Scientific Research Applications

1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has been extensively studied in preclinical models of B cell malignancies, including CLL and NHL. In vitro studies have shown that 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole inhibits BTK phosphorylation and downstream signaling, leading to decreased proliferation, survival, and migration of B cells. In vivo studies have demonstrated that 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole reduces tumor growth and prolongs survival in mouse models of CLL and NHL. These findings suggest that 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has potential as a therapeutic agent for the treatment of B cell malignancies.

properties

IUPAC Name

1-[4-(4-tert-butylphenoxy)butyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-17(2,3)15-6-8-16(9-7-15)20-13-5-4-11-19-12-10-18-14-19/h6-10,12,14H,4-5,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFYXMIHNLNIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Tert-butylphenoxy)butyl]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.